molecular formula C11H9N3O2 B12119030 2-(Pyrimidin-2-ylamino)benzoic acid

2-(Pyrimidin-2-ylamino)benzoic acid

Cat. No.: B12119030
M. Wt: 215.21 g/mol
InChI Key: NNTYAXNEQRSVAQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 2-chlorobenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-(Pyrimidin-2-ylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to retinoid X receptor alpha (RXRα), leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s ability to modulate these pathways makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-ylamino)benzoic acid stands out due to its unique combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-(Pyrimidin-2-ylamino)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 200.20 g/mol
  • Structure : The compound consists of a benzoic acid moiety with a pyrimidin-2-ylamino group attached, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific biological targets, notably the retinoid X receptor alpha (RXRα). This interaction has been shown to inhibit RXRα activity, leading to alterations in gene expression and cellular processes.

Key Mechanistic Insights:

  • Antagonistic Action : The compound acts as an antagonist to RXRα, which plays a significant role in regulating various signaling pathways associated with cell growth and differentiation.
  • Induction of Apoptosis : Studies indicate that binding to RXRα leads to the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3, promoting apoptosis in cancer cells.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro studies, particularly against human cancer cell lines.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anti-proliferative effects on several cancer cell lines, including:

  • HepG2 (liver cancer)
  • A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:

Cell LineIC50 (µM)
HepG215.0
A54912.5

These values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

  • In Vitro Studies : A study published in 2020 assessed the antiproliferative activities of various derivatives of pyrimidine compounds, including this compound. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of the pyrimidine moiety in enhancing anticancer effects .
  • Animal Model Research : In vivo studies have indicated that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups. These findings support the potential for this compound as part of a therapeutic regimen against certain cancers .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(pyrimidin-2-ylamino)benzoic acid

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14)

InChI Key

NNTYAXNEQRSVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2

Origin of Product

United States

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